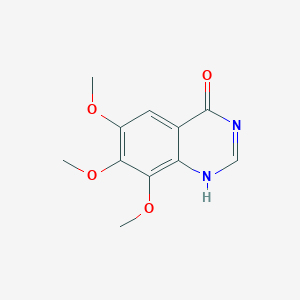

6,7,8-trimethoxy-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7,8-trimethoxy-1H-quinazolin-4-one is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-1H-quinazolin-4-one involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and subsequent reactions to form the final product.

Step 3: Purification and isolation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Large-scale reactors: to handle the increased volume of reactants.

Automated systems: to monitor and control reaction parameters.

Purification techniques: such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

(a) Substitution at Position 4

The 4-keto group in 6,7,8-trimethoxy-1H-quinazolin-4-one can be replaced via intermediate chlorination. Treatment with POCl₃ or other chlorinating agents converts the carbonyl group at position 4 to a chloride, forming 6,7,8-trimethoxy-4-chloroquinazoline. This intermediate undergoes nucleophilic substitution with aryl amines to yield 4-aminoquinazoline derivatives .

Key Example :

| Reactant | Conditions | Product | Yield | IC₅₀ (μM) |

|---|---|---|---|---|

| 4-Chloroquinazoline + Aniline | DMF, 80–90°C, 6–8 hrs | 4-Anilino-6,7,8-trimethoxyquinazoline | 72% | 5.8–9.8 |

Derivatives such as 6b (4-(4-methylphenyl)amino) and 6e (4-(3-methoxyphenyl)amino) exhibited potent anticancer activity against PC3 (prostate) and BGC823 (gastric) cancer cells .

(b) Substitution at Position 3

Position 3 undergoes substitution with primary amines under Vilsmeier-Haack conditions (DMF/POCl₃). The reaction proceeds via an intermediate iminium ion, enabling the introduction of aryl or alkyl groups at position 3 .

Synthetic Protocol :

-

Intermediate Formation : 2-Amino-3,4,5-trimethoxybenzoic acid reacts with Vilsmeier reagent (DMF + POCl₃) at 0°C.

-

Amine Addition : Primary amines (e.g., aniline, 2-toluidine) are introduced at room temperature, followed by heating to 90°C for 3 hours.

Representative Derivatives :

| Amine Reactant | Product (QA Series) | Yield | Anti-Inflammatory Activity (% Inhibition) |

|---|---|---|---|

| Phenylamine | QA-1 (3-phenyl) | 42% | 38% |

| 2,4-Dinitrophenylamine | QA-2 (3-(2,4-dinitrophenyl)) | 45% | 62% |

| 2-Toluidine | QA-6 (3-(2-methylphenyl)) | 62% | 55% |

Compounds QA-2 and QA-6 demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models .

Oxidative Transformations

Under metal-free conditions, the quinazolinone core undergoes oxidation to form hydroxylated or epoxidized derivatives. For example, reaction with m-CPBA (meta-chloroperbenzoic acid) introduces hydroxyl groups at unsaturated positions, enhancing solubility and bioactivity.

Functionalization via Methoxy Group Modification

The methoxy groups at positions 6, 7, and 8 can be demethylated using strong acids (e.g., HBr/AcOH) or enzymatically modified to hydroxyl groups, altering electronic properties and binding affinity.

Comparative Reactivity Analysis

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The quinazoline scaffold is well-known for its role in developing anticancer agents. Compounds containing the quinazoline core, including 6,7,8-trimethoxy-1H-quinazolin-4-one, have shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

A series of studies have evaluated the anticancer activity of this compound derivatives:

- In vitro Studies : Various derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung), NCI-H460 (lung), and MCF7 (breast) with IC50 values in the low micromolar range .

- Structure-Activity Relationship (SAR) : Modifications at different positions of the quinazoline ring have been explored to enhance potency. For example, substituents at the 2 and 4 positions have been linked to increased anticancer activity .

Neuroprotective Effects

Beyond oncology, quinazoline derivatives are being investigated for their neuroprotective properties:

- CNS Disorders : Research suggests that compounds like this compound may be effective in treating central nervous system disorders such as epilepsy and stroke due to their ability to modulate neurotransmitter systems .

SARS-CoV-2 Inhibition

Recent studies have identified quinazoline derivatives as potential non-covalent inhibitors of SARS-CoV-2 main protease (Mpro):

- Inhibitory Activity : Compounds derived from the quinazoline scaffold have shown superior inhibitory activity against SARS-CoV-2 Mpro compared to traditional inhibitors like baicalein. For instance, specific modifications have led to compounds with IC50 values significantly lower than those of existing treatments .

Structural Optimization

The optimization of substituents on the quinazoline core has been crucial in enhancing antiviral activity:

- SAR Analysis : Research indicates that certain functional groups at specific positions can dramatically improve binding affinity and inhibitory potency against viral targets .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

The mechanism of action of 6,7,8-trimethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:

Binding to specific receptors or enzymes: and modulating their activity.

Interacting with cellular pathways: to induce specific biological responses.

Altering the expression of specific genes: or proteins involved in various cellular processes.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new uses and benefits of this compound.

Eigenschaften

IUPAC Name |

6,7,8-trimethoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMRZIJVLFOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)N=CN2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.